molecular formula C2H5NO2 B1601395 2-aminoacetic acid CAS No. 52-64-2

2-aminoacetic acid

Cat. No. B1601395
CAS RN: 52-64-2
M. Wt: 77.059 g/mol
InChI Key: DHMQDGOQFOQNFH-NJFSPNSNSA-N
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Description

Glycine is a nonessential amino acid and is also known as 2-Aminoacetic acid . It is a major amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . It is chemically neutral and metabolically inert .


Synthesis Analysis

Based on a study by Wei Zeng et al., the synthesis of gem-diamino acid esters from 2-iminoacetic acid esters and amides, with various N- and C-substituents, was reported . A reasonable reaction mechanism was found for the formation of 2-amido-2-aminoacetic acid from formamide and 2-iminoacetic acid .


Molecular Structure Analysis

Glycine is the simplest and smallest of amino acids . In the gas phase, it is a molecule with the chemical formula NH2‐CH2‐COOH . In solution or in the solid, glycine exists as the zwitterion .


Chemical Reactions Analysis

Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties . It is also required to synthesize collagen, purines, creatinine, heme, and other amino acids like serine and glutathione .


Physical And Chemical Properties Analysis

Glycine is a white solid with a molar mass of 75.067 g·mol−1 . It has a melting point of 233 °C (451 °F; 506 K) (decomposition) . It is soluble in water, soluble in pyridine, sparingly soluble in ethanol, and insoluble in ether .

Mechanism of Action

Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . Substrate binding causes a conformational change in the receptors, exposing the glycine-binding site to the cytosol, with subsequent release of sodium, chloride, and glycine .

Future Directions

The functionalization of nanoparticles with aminoacetic acid has been studied for its effect on the structure, curing kinetics, physicochemical, and mechanical properties of epoxy nanocomposites . This research could provide new insights into the potential applications of aminoacetic acid in the field of materials science .

properties

IUPAC Name

2-aminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-NJFSPNSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH2](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514664
Record name (2-~14~C)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52-64-2
Record name (2-~14~C)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-aminoacetic acid
Reactant of Route 2
2-aminoacetic acid
Reactant of Route 3
2-aminoacetic acid
Reactant of Route 4
2-aminoacetic acid
Reactant of Route 5
2-aminoacetic acid
Reactant of Route 6
2-aminoacetic acid

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